10TR-PENTADECENOIC ACID

Description

Definition and Structural Context of Monounsaturated Fatty Acids

Fatty acids are fundamental components of lipids and serve as vital energy sources and structural elements of cell membranes. oliveoiltimes.comlibretexts.org They consist of a hydrocarbon chain with a carboxyl group at one end. Fatty acids are categorized based on the nature of the bonds within their hydrocarbon tail. savemyexams.com

Monounsaturated fatty acids (MUFAs) are characterized by the presence of a single carbon-carbon double bond (C=C) in their aliphatic chain. savemyexams.combiologyonline.comheart.org This contrasts with saturated fatty acids, which have only single bonds, and polyunsaturated fatty acids (PUFAs), which possess multiple double bonds. savemyexams.com The presence of this one double bond means the hydrocarbon tail is not fully saturated with hydrogen atoms. savemyexams.com MUFAs are typically liquid at room temperature, often referred to as oils, and tend to solidify when chilled. libretexts.orgheart.org Common dietary sources of MUFAs include olive oil, canola oil, avocados, and various nuts. libretexts.orgbiologyonline.com

The geometry of the double bond is a critical structural feature, leading to two possible configurations: cis and trans. libretexts.org In the cis configuration, the hydrogen atoms adjacent to the double bond are on the same side, causing a distinct kink or bend in the fatty acid chain. savemyexams.com This bend prevents the molecules from packing closely together, resulting in a lower melting point. biologyonline.com Conversely, the trans configuration features hydrogen atoms on opposite sides of the double bond, resulting in a more linear structure, similar to that of a saturated fatty acid. savemyexams.com

Significance of Pentadecenoic Acid Isomers in Biological Systems

Pentadecenoic acid is an odd-chain fatty acid, specifically containing 15 carbon atoms (C15). Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are less common than their even-chained counterparts and are often used as biomarkers for the intake of certain foods, like dairy fats. nih.govuliege.be Research has linked these odd-chain fatty acids to various biological effects, including influences on metabolic health. uliege.beconsensus.app

The isomers of pentadecenoic acid (C15:1), which include various positional and geometric (cis/trans) forms, are of growing interest in biochemical research. The position and configuration of the double bond significantly influence the molecule's physical properties and biological function.

One notable isomer is 10-trans-pentadecenoic acid (also known as 10(E)-pentadecenoic acid). It is a 15-carbon monounsaturated fatty acid with the double bond in the trans configuration located at the 10th carbon. broadpharm.commedchemexpress.com This specific structure has been a subject of study in several biological contexts. For instance, it has been utilized in research exploring alternative pathways of beta-oxidation, the metabolic process by which fatty acids are broken down. broadpharm.com Additionally, studies have shown that 10-trans-pentadecenoic acid can inhibit the production of kynurenine (B1673888) induced by interferon-gamma (IFN-γ) in cell models, suggesting a potential role in modulating inflammatory or immune pathways. broadpharm.commedchemexpress.com

Its geometric isomer, cis-10-pentadecenoic acid (10(Z)-pentadecenoic acid), has also been investigated. medchemexpress.com In one study analyzing serum fatty acid profiles, both cis- and trans-10-pentadecenoic acid were quantified in relation to early-onset coronary artery disease, although a significant association was not found for these specific isomers in that particular cohort. nih.gov

Research Rationale and Current Gaps in 10TR-Pentadecenoic Acid Studies

The rationale for studying 10-trans-pentadecenoic acid stems from its unique structure and emerging biological activities. Although biochemically characterized decades ago, its specific roles in physiology and disease are not fully understood. mdpi.com Research has been driven by its use as a tool to investigate fundamental metabolic processes like alternative beta-oxidation pathways. broadpharm.commdpi.com More recent research has expanded into its potential signaling and modulatory functions.

A significant recent finding is the discovery of its anti-melanogenic properties. A 2024 study demonstrated that 10-trans-pentadecenoic acid reduces melanin (B1238610) production and intracellular tyrosinase activity in melanoma cells. mdpi.com The proposed mechanism involves the suppression of the MITF/tyrosinase axis, a key pathway in melanogenesis. This finding opens a new avenue for research into its potential applications in dermatology. mdpi.com

Despite these advances, significant gaps in knowledge remain. The full spectrum of its biological targets and mechanisms of action is largely unexplored. While it is known to inhibit kynurenine production, the broader implications of this activity on the immune system are not well-defined. broadpharm.com Furthermore, although its role in melanogenesis is emerging, the structural nuances that differentiate its activity from its cis isomer or other fatty acids require more comparative studies. mdpi.com The distribution of 10-trans-pentadecenoic acid in dietary sources and its metabolism in humans are also areas that warrant further investigation to fully comprehend its biological significance.

Data Tables

Table 1: Chemical Properties of 10-trans-Pentadecenoic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-pentadec-10-enoic acid | nih.gov |

| Synonyms | 10(E)-Pentadecenoic acid, this compound | nih.govscbt.com |

| Molecular Formula | C15H28O2 | nih.govscbt.com |

| Molecular Weight | 240.38 g/mol | nih.govscbt.com |

| CAS Number | 321744-58-5 | broadpharm.comscbt.com |

| Appearance | Liquid | alfa-chemistry.com |

Table 2: Summary of Key Research Findings for 10-trans-Pentadecenoic Acid

| Area of Research | Finding | Source |

|---|---|---|

| Metabolism | Has been used in studies of alternative beta-oxidation pathways. | broadpharm.commdpi.com |

| Immunomodulation | Inhibits IFN-gamma-induced production of kynurenine in THP-1 cells by 14% at a concentration of 20 µM. | broadpharm.com |

| Dermatology / Cell Biology | Reduces melanin production and intracellular tyrosinase activity in B16F10 melanoma cells, partly by suppressing the MITF/tyrosinase axis. | mdpi.com |

| Cardiovascular Health | Serum levels were measured in a study on early-onset coronary artery disease, but no statistically significant association was found in that cohort. | nih.gov |

Compound Names Mentioned

10-trans-Pentadecenoic acid / 10(E)-Pentadecenoic acid

Canola oil

Cis-10-pentadecenoic acid / 10(Z)-pentadecenoic acid

Heptadecanoic acid

Interferon-gamma

Kynurenine

Melanin

Olive oil

Pentadecanoic acid

Structure

3D Structure

Properties

IUPAC Name |

(E)-pentadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXSAEQXOXTDAM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Isomeric Distinctions of Pentadecenoic Acids

Structural Delineation of (10E)-Pentadecenoic Acid (10TR-Pentadecenoic Acid)

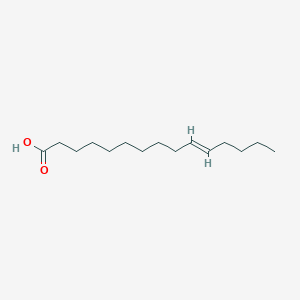

(10E)-Pentadecenoic acid, commonly referred to as trans-10-pentadecenoic acid, is a long-chain monounsaturated fatty acid characterized by a 15-carbon backbone. medchemexpress.comcaymanchem.combroadpharm.com Its defining feature is a carbon-carbon double bond between the 10th and 11th carbon atoms, with the substituents arranged in a trans configuration. nih.gov This geometry results in a more linear, rigid molecular structure compared to its cis counterpart.

Key chemical identifiers and properties for this compound are summarized below. The molecular formula for (10E)-Pentadecenoic acid is C₁₅H₂₈O₂ and it has a molecular weight of approximately 240.38 g/mol . nih.govscbt.com

| Property | Value | Source(s) |

| IUPAC Name | (10E)-pentadec-10-enoic acid | nih.gov |

| Synonyms | trans-10-Pentadecenoic acid, this compound | medchemexpress.comnih.govscbt.com |

| CAS Number | 321744-58-5 | caymanchem.comscbt.com |

| Molecular Formula | C₁₅H₂₈O₂ | caymanchem.combroadpharm.comscbt.com |

| Molecular Weight | 240.38 g/mol | nih.govscbt.com |

| InChI | InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+ | caymanchem.comnih.gov |

| SMILES | CCCC/C=C/CCCCCCCCC(=O)O | nih.gov |

Structural Delineation of (10Z)-Pentadecenoic Acid (cis-10-Pentadecenoic Acid)

(10Z)-Pentadecenoic acid, or cis-10-pentadecenoic acid, shares the same molecular formula (C₁₅H₂₈O₂) and molecular weight as its trans isomer. larodan.comcaymanchem.com However, the geometry of the double bond at the C10 position is cis. medchemexpress.comebi.ac.uk This configuration introduces a distinct "kink" in the fatty acid chain, making it less linear than the trans form. This structural difference influences its physical properties. It is classified as a long-chain, unsaturated fatty acid. medchemexpress.com

The key chemical data for (10Z)-Pentadecenoic acid is detailed in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (10Z)-pentadec-10-enoic acid | ebi.ac.uk |

| Synonyms | cis-10-Pentadecenoic acid, (Z)-10-Pentadecenoic acid | larodan.comcaymanchem.com |

| CAS Number | 84743-29-3 | larodan.comcaymanchem.com |

| Molecular Formula | C₁₅H₂₈O₂ | larodan.comcaymanchem.comalfa-chemistry.com |

| Molecular Weight | 240.38 g/mol | larodan.comcaymanchem.comalfa-chemistry.com |

| InChI | InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5- | caymanchem.comebi.ac.uk |

| SMILES | CCCC\C=C/CCCCCCCCC(O)=O | ebi.ac.uk |

Methodological Approaches for Geometric Isomer Differentiation

Differentiating between geometric isomers like cis- and trans-10-pentadecenoic acid requires sophisticated analytical techniques, as they often have very similar chemical properties. acs.org A combination of chromatographic and spectroscopic methods is typically employed for effective separation and identification. acs.org

Chromatographic Methods:

Gas Chromatography (GC): GC is a cornerstone technique for fatty acid analysis. hplc.eu To analyze fatty acids by GC, they are often converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govoup.com The separation of cis and trans isomers is challenging and requires the use of long, highly polar capillary columns. oup.comump.edu.my Columns with cyanopropyl siloxane stationary phases (such as BPX-70 or CP-Sil 88) are effective for this purpose, with longer columns (e.g., 100-120 meters) providing superior resolution. oup.comump.edu.mysun.ac.za

Gas Chromatography-Mass Spectrometry (GC-MS): This method is often considered the "gold standard" as it couples the separation power of GC with the identification capabilities of mass spectrometry. acs.org While standard MS cannot distinguish geometric isomers on its own, the prior separation by GC allows for the analysis of individual isomer peaks. acs.org Specific derivatization methods, such as the creation of picolinyl or DMOX esters, can induce characteristic fragmentation patterns that help pinpoint the double bond's position and geometry. ump.edu.myrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for separating geometric isomers. hplc.eu Silver-ion HPLC (Ag-HPLC) is highly effective, as the silver ions interact differently with cis and trans double bonds, allowing for their separation. ump.edu.myresearchgate.net Reversed-phase HPLC (RP-HPLC), especially with columns that have high molecular-shape selectivity, can also successfully resolve cis and trans isomers, which is often difficult on standard C18 columns. hplc.eu

Spectroscopic Methods:

Raman Spectroscopy: This technique can directly quantify the relative amounts of cis and trans isomers in a sample. acs.org The distinction is based on the different vibrational frequencies of the carbon-carbon double bond (C=C); the stretching vibration for isolated cis isomers occurs around 1655 cm⁻¹, while that for trans isomers is found near 1670 cm⁻¹. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to determine the total trans fatty acid content in a sample. acs.orgsun.ac.za However, a limitation of this method is its inability to distinguish between different positional or geometric isomers. sun.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for detailed structural elucidation and has been successfully applied to determine the configuration of cis and trans isomers of various alkenoic acids. jst.go.jp

Biological Origins and Biosynthetic Considerations of Pentadecenoic Acid Isomers

Natural Occurrence and Distribution of Pentadecenoic Acid Isomers

Pentadecenoic acid (C15:1) is an odd-chain monounsaturated fatty acid. The isomers of pentadecenoic acid, including 10-pentadecenoic acid, are found in various natural sources, though often in lower concentrations compared to more common fatty acids.

One of the primary sources of pentadecanoic acid (C15:0), the saturated precursor to pentadecenoic acid, is dairy fat and ruminant meat. wikipedia.orgnih.gov For instance, the butterfat in cow's milk contains approximately 1.2% pentadecanoic acid. wikipedia.org This saturated fatty acid originates from microbial fermentation in the rumen of these animals. nih.govrsc.org Additionally, pentadecanoic acid and its isomers are present in some fish, marine oils, and certain plants and vegetables like cabbage and cucumber. nih.gov For example, 10-pentadecenoic acid has been detected in custard apples at a concentration of 0.21%. It has also been reported in the archaeon Pyrococcus furiosus. nih.gov

The distribution of pentadecenoic acid isomers can vary significantly. For instance, while dairy fat is a major dietary source of pentadecanoic acid, the ratio of C15:0 to heptadecanoic acid (C17:0) in human plasma is roughly 1:2, which differs from the approximate 2:1 ratio found in dairy fat, suggesting endogenous production pathways. researchgate.net

Table 1: Natural Sources of Pentadecenoic Acid and its Precursor

| Source | Compound | Reported Concentration |

|---|---|---|

| Cow's Milk Fat | Pentadecanoic Acid (C15:0) | 1.2% of total fatty acids wikipedia.org |

| Custard Apple | 10-Pentadecenoic Acid (C15:1) | 0.21% |

| Ruminant Meat | Pentadecanoic Acid (C15:0) | Present nih.gov |

| Fish | Pentadecanoic Acid (C15:0) | Present nih.gov |

| Pyrococcus furiosus | 10-Pentadecenoic Acid (C15:1) | Reported nih.gov |

Enzymatic Pathways in De Novo Fatty Acid Synthesis Relevant to C15 Monounsaturated Fatty Acids

The biosynthesis of odd-chain fatty acids (OCFAs), including C15 monounsaturated fatty acids, differs from the more common even-chain fatty acid synthesis primarily in its initiation. While even-chain fatty acids are synthesized from acetyl-CoA, the synthesis of long-chain OCFAs begins with propionyl-CoA as the primer. wikipedia.orgnih.gov

The de novo synthesis of fatty acids occurs in the cytosol and involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. csun.edu The process starts with the carboxylation of acetyl-CoA to malonyl-CoA. nih.gov For OCFAs, propionyl-CoA is used as the starting unit, which is then elongated by the addition of two-carbon units from malonyl-CoA in a repeating four-step cycle of condensation, reduction, dehydration, and another reduction. csun.edunih.gov

The formation of the double bond in monounsaturated fatty acids is typically catalyzed by desaturase enzymes. wikipedia.org For example, in the yeast Saccharomyces cerevisiae, the enzyme Ole1p, a Δ9-desaturase, introduces a cis-double bond at the Δ9 position of saturated fatty acids. wikipedia.org Similarly, in the oleaginous yeast Yarrowia lipolytica, the overexpression of the Δ9 fatty acid desaturase gene, YlOLE1, has been shown to increase the production of odd-chain monounsaturated fatty acids like cis-9-heptadecenoic acid (C17:1). mdpi.com This suggests that a similar enzymatic desaturation of pentadecanoic acid (C15:0) would lead to the formation of pentadecenoic acid isomers. For instance, a Δ9-desaturase acting on C15:0 would produce cis-6-pentadecenoic acid. In vitro studies with Fao cells have shown that C15:0 can be converted to C15:1n-6 through the action of Δ9-desaturase. researchgate.net

Another pathway for the production of odd-chain fatty acids is through α-oxidation of even-chain fatty acids. researchgate.netmolbiolcell.org This process involves the removal of one carbon atom from the carboxyl end of a fatty acid. For example, the α-oxidation of a 16-carbon fatty acid would yield a 15-carbon fatty acid. researchgate.net

Table 2: Key Enzymes and Precursors in C15 Monounsaturated Fatty Acid Biosynthesis

| Molecule | Role |

|---|---|

| Propionyl-CoA | Starter unit for odd-chain fatty acid synthesis wikipedia.orgnih.gov |

| Acetyl-CoA | Precursor for malonyl-CoA and chain elongation nih.gov |

| Malonyl-CoA | Two-carbon donor for fatty acid chain elongation csun.edu |

| Fatty Acid Synthase (FAS) | Enzyme complex catalyzing fatty acid synthesis csun.edu |

| Desaturase (e.g., Δ9-desaturase) | Introduces double bonds into saturated fatty acids wikipedia.orgmdpi.com |

| Acyl-CoA Synthetases | Activate fatty acids by converting them to acyl-CoAs molbiolcell.org |

| 2-Hydroxyacyl-CoA Lyase (HACL) | Key enzyme in the α-oxidation pathway molbiolcell.org |

Microbial Biotransformation and Fermentative Production Relevant to Fatty Acids of Similar Chain Length

Microorganisms play a crucial role in the production of odd-chain fatty acids. In ruminant animals, the gut microbiota ferments dietary fibers to produce short-chain fatty acids, including propionate (B1217596), which serves as the precursor for the synthesis of pentadecanoic acid. rsc.orgresearchgate.net This microbial synthesis is a primary source of OCFAs in dairy products and ruminant meat. nih.govmdpi.com

The fermentative production of OCFAs in various microorganisms is an area of active research. nih.gov By engineering metabolic pathways, it is possible to enhance the production of OCFAs in microbes like Escherichia coli and the yeast Yarrowia lipolytica. mdpi.commicrobiologyresearch.org A key strategy is to increase the intracellular availability of propionyl-CoA, the starter molecule for OCFA synthesis. nih.gov This can be achieved by introducing pathways that convert common metabolites, such as glucose, into propionyl-CoA. nih.gov For example, in E. coli, the production of odd-chain fatty acids like pentanoate and heptanoate (B1214049) has been achieved by engineering a coenzyme B12-dependent pathway for propionyl-CoA production. microbiologyresearch.org

Furthermore, microbial biotransformation can be used to produce specific isomers of unsaturated fatty acids. For instance, certain bacteria possess linoleate (B1235992) isomerase, an enzyme that can convert linoleic acid and linolenic acid into their conjugated isomers (CLAs and CLNAs, respectively). conicet.gov.artandfonline.com While this is more studied for C18 fatty acids, it highlights the potential of microbial enzymes to modify the structure of fatty acids.

In vitro studies have demonstrated that the composition of the substrate can influence the profile of odd- and branched-chain fatty acids (OBCFA) produced by rumen microbial populations. The synthesis of C15:0 is linked to the presence of propionate and the activity of certain cellulolytic bacteria. frontiersin.org

Table 3: Microbial Systems and Strategies for OCFA Production

| Microorganism | Strategy | Key Findings |

|---|---|---|

| Rumen Microbiota | Fermentation of dietary fiber | Produces propionate, the precursor for C15:0 synthesis in ruminants rsc.orgresearchgate.net |

| Escherichia coli | Metabolic engineering | Engineered to produce pentanoate and heptanoate from glucose by enhancing propionyl-CoA supply microbiologyresearch.org |

| Yarrowia lipolytica | Metabolic engineering | Overexpression of Δ9-desaturase and optimization of precursor concentrations increased C17:1 production mdpi.com |

| Yarrowia lipolytica | De novo synthesis pathway | Engineered a seven-gene pathway for de novo OCFA production from glucose nih.gov |

| Micrococcus cerificans | Hydrocarbon assimilation | Utilization of 1-pentadecene (B78149) resulted in the identification of 14-pentadecenoic acid nih.gov |

Laboratory Synthesis and Chemical Manipulation of 10tr Pentadecenoic Acid

Established Synthetic Pathways for Pentadecenoic Acid Derivatives

The construction of the carbon backbone and the stereoselective formation of the double bond are the key challenges in synthesizing pentadecenoic acid and its derivatives. Several powerful olefination reactions are commonly employed to create the carbon-carbon double bond with control over its geometry (cis or trans).

Wittig Reaction: The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. ijcmas.commasterorganicchemistry.com The stereochemical outcome of the reaction, yielding either a cis (Z) or trans (E) alkene, can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, making this a viable, though not always highly selective, route for synthesizing trans-fatty acids. ijcmas.comsciepub.com A chemo-enzymatic approach combining the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction, has been demonstrated for the synthesis of α,β-unsaturated esters, showcasing a method to extend a carbon chain and introduce a double bond. d-nb.infobeilstein-journals.org

Julia Olefination: The Julia-Lythgoe olefination and its modern variants, like the Julia-Kocienski olefination, are highly effective for the synthesis of trans-disubstituted alkenes. wikipedia.orgmdpi.com The classical Julia-Lythgoe reaction involves the reaction of a phenyl sulfone with an aldehyde, followed by reductive elimination. organic-chemistry.org This multi-step process is known for its high (E)-stereoselectivity. mdpi.com The one-pot Julia-Kocienski modification uses heteroaryl sulfones (e.g., benzothiazolyl or tetrazolyl sulfones) and generally provides excellent E-selectivity, making it a powerful tool for constructing the trans-double bond found in molecules like 10-trans-pentadecenoic acid. oregonstate.eduwikipedia.org

Olefin Metathesis: Alkene metathesis, particularly cross-metathesis, has become a prominent strategy for synthesizing unsaturated fatty acids and their esters. rsc.orgifpenergiesnouvelles.frd-nb.info This reaction, often catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, allows for the direct coupling of two different alkenes. rsc.orgconicet.gov.ar For instance, the cross-metathesis of a shorter chain terminal alkene with an unsaturated fatty acid ester can produce a new, longer-chain unsaturated ester. rsc.org The reaction's tolerance to various functional groups and its efficiency make it a highly attractive route for modifying fatty acids and synthesizing specific isomers. conicet.gov.ar

| Reaction | Key Reactants | Typical Catalyst/Reagent | Primary Alkene Product Stereoselectivity | Key Advantages |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Triphenylphosphine, n-BuLi | Variable; Stabilized ylides favor (E)-isomers | Widely applicable, well-understood mechanism. masterorganicchemistry.com |

| Julia-Kocienski Olefination | Aldehyde + Heteroaryl Sulfone | KHMDS, NaHMDS | High (E)-selectivity | Excellent for trans-alkenes, one-pot procedure. oregonstate.eduwikipedia.org |

| Olefin Cross-Metathesis | Two different alkenes | Grubbs or Hoveyda-Grubbs Catalysts (Ruthenium-based) | Often produces E/Z mixtures, but can be optimized | High functional group tolerance, direct C=C bond formation. rsc.orgrsc.org |

Targeted Chemical Synthesis of 10-trans-Pentadecenoic Acid and Analogues

A targeted synthesis of 10-trans-pentadecenoic acid can be efficiently achieved using the olefin cross-metathesis strategy. This approach offers a modular and convergent route to the desired molecule.

A plausible synthetic route involves the cross-metathesis of two readily available shorter-chain alkenes. The key reactants would be 1-pentene (B89616) and 10-undecenoic acid. The reaction is catalyzed by a second-generation Grubbs catalyst, which is known for its high activity and tolerance of the carboxylic acid functional group.

Reactant 1: 10-Undecenoic acid (provides the C10 chain with the carboxyl group)

Reactant 2: 1-Pentene (provides the terminal C4 chain)

Catalyst: Grubbs second-generation catalyst

Reaction: The catalyst facilitates the cleavage and reformation of the double bonds of the two reactants. This results in the formation of 10-trans-pentadecenoic acid and ethylene (B1197577) gas, which escapes the reaction mixture, driving the reaction to completion. The trans geometry is often the thermodynamically favored product in such metathesis reactions.

The resulting mixture can then be purified using standard chromatographic techniques to isolate the pure 10-trans-pentadecenoic acid. This method is highly efficient for creating the specific C15:1n-5 trans isomer. oregonstate.edu Analogues can be synthesized by substituting one of the starting alkenes. For example, using a different terminal alkene in place of 1-pentene would result in a fatty acid with a different chain length but with the double bond still originating from the tenth position of the undecenoic acid starting material.

Role of 10-trans-Pentadecenoic Acid as a Synthetic Intermediate or Precursor

While 10-trans-pentadecenoic acid itself is studied for its biological properties, it and its saturated analogue, pentadecanoic acid, also serve as important synthetic precursors for creating more complex molecules, particularly in the field of medical diagnostics.

Long-chain fatty acids are the primary energy source for the heart muscle. nih.gov This biological fact is exploited in the development of radiolabeled fatty acid analogues for myocardial imaging using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net In these applications, a fatty acid chain, such as that from pentadecanoic acid, acts as a scaffold to be attached to a chelating agent and a radionuclide.

Advanced Analytical Methodologies for the Characterization and Quantification of 10tr Pentadecenoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 10TR-pentadecenoic acid. nih.gov It is well-suited for determining the total amount and composition of fatty acids within a sample. The process typically involves a derivatization step to convert the fatty acids into more volatile compounds, followed by separation and detection. nih.gov

Key aspects of GC-MS analysis include:

Sample Preparation: Biological samples such as plasma, tissues, or cells undergo lipid extraction, often using methods like the Bligh and Dyer procedure, to isolate the fatty acid-containing lipid fraction. nih.govdkfz.de For total fatty acid analysis, a hydrolysis (saponification) step is necessary to release esterified fatty acids. nih.gov

Derivatization: To increase volatility for GC analysis, fatty acids are converted into esters, most commonly fatty acid methyl esters (FAMEs). nih.govacademicjournals.org This is a critical step as fatty acids in their free form are not sufficiently volatile for GC analysis. academicjournals.org

Chromatographic Separation: The derivatized fatty acids are separated on a capillary GC column. nih.gov The temperature of the GC oven is programmed to increase in a controlled manner, allowing for the separation of fatty acids based on their chain length and degree of unsaturation.

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they are ionized and detected by a mass spectrometer. thepharmajournal.com This provides information on the mass-to-charge ratio of the fragments, allowing for the identification of individual fatty acids. thepharmajournal.com Techniques like electron capture negative ionization (ECNI) can be used to enhance sensitivity for certain derivatives.

A typical GC-MS method for fatty acid profiling, which would include 10-pentadecenoic acid, involves injecting the derivatized sample into the GC-MS system. Helium is commonly used as the carrier gas. The temperature gradient is carefully controlled to achieve optimal separation. For instance, a program might start at a low temperature, ramp up to an intermediate temperature, and then increase further to elute all compounds of interest.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation and Purity Analysis

While GC-MS is a powerful tool, high-performance liquid chromatography (HPLC) offers distinct advantages, particularly for the separation of geometric isomers (cis/trans) and for analyzing heat-sensitive fatty acids. hplc.euaocs.org HPLC operates at ambient temperatures, minimizing the risk of degradation of sensitive compounds. aocs.org

Key applications of HPLC in fatty acid analysis include:

Isomeric Separation: HPLC is particularly effective at separating geometric and positional isomers of unsaturated fatty acids, which can be challenging with standard GC methods. hplc.eu For example, specialized columns like those with cholesteryl groups can provide better separation of cis and trans isomers due to their shape selectivity. hplc.eu

Purity Analysis: HPLC can be used to assess the purity of a this compound standard or to isolate it from a complex mixture for further analysis. aocs.org

Preparative Separations: A significant advantage of HPLC is its utility for micropreparative purposes, allowing for the collection of purified fractions for subsequent analysis by other techniques like NMR or mass spectrometry. aocs.org

Different HPLC modes can be employed for fatty acid analysis. Reversed-phase HPLC (RP-HPLC) is a common approach where separation is based on hydrophobicity. aocs.org The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. aocs.org For the analysis of free fatty acids, adding a small amount of acetic acid to the mobile phase can improve peak shape. aocs.org

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. jchps.com These methods provide detailed information about the molecule's connectivity and functional groups. jchps.comlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for determining the complete structure of a molecule. jchps.com It provides information about the chemical environment of specific atoms, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of the position of the double bond and the trans configuration in this compound. jchps.comlehigh.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.com The absorption of infrared radiation causes molecular vibrations at specific frequencies that are characteristic of different bonds. solubilityofthings.comyoutube.com For this compound, IR spectroscopy can confirm the presence of a carboxylic acid group (C=O and O-H stretching) and the trans-alkene C-H bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. jchps.com While less informative for the detailed structure of a simple fatty acid compared to NMR and IR, it can be used to detect the presence of conjugated double bonds. youtube.com For an isolated double bond as in this compound, the UV absorption would be weak and at a shorter wavelength. researchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is a crucial step in the analysis of fatty acids by both GC and HPLC, aimed at improving their analytical properties. nih.govresearchgate.net

For GC-MS analysis:

Esterification: As mentioned, fatty acids are typically converted to fatty acid methyl esters (FAMEs) to increase their volatility. nih.govacademicjournals.org

Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity, especially with electron capture negative ionization (ECNI-MS), fatty acids can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr). nih.gov These halogenated derivatives exhibit superior detection characteristics compared to FAMEs. nih.gov

For HPLC analysis:

Fluorescent Labeling: To improve detection sensitivity in HPLC, especially when using fluorescence detectors, fatty acids can be derivatized with fluorescent tags. researchgate.net This is particularly useful for detecting trace amounts of fatty acids. researchgate.net

UV-Absorbing Derivatives: For enhanced detection by UV detectors, fatty acids can be converted into derivatives that have a strong chromophore. researchgate.net

The choice of derivatization agent depends on the analytical technique and the specific requirements of the analysis, such as the need for high sensitivity or the separation of specific isomers. researchgate.net

Quantitative Analysis and Standardization Protocols in Complex Biological Matrices

Accurate quantification of this compound in complex biological matrices like plasma or tissues requires robust and standardized protocols to ensure reliable results. nih.gov

Key elements of quantitative analysis include:

Internal Standards: A crucial aspect of quantitative analysis is the use of internal standards. nih.gov Stable isotope-labeled internal standards, such as deuterated versions of the fatty acids being analyzed, are ideal as they have similar chemical and physical properties to the target analytes and can compensate for losses during sample preparation and analysis. nih.govlipidmaps.org Heptadecanoic acid (C17:0) is also commonly used as an internal standard for the quantification of other fatty acids. nih.govdkfz.de

Lipid Extraction: A standardized and efficient lipid extraction method is essential to ensure the complete recovery of fatty acids from the biological matrix. nih.gov The modified Bligh and Dyer method is widely used for this purpose. nih.gov

Calibration Curves: For absolute quantification, calibration curves are prepared using certified reference standards of the fatty acids of interest. nih.gov

Method Validation: The entire analytical method, including extraction, derivatization, and detection, must be validated for accuracy, precision, linearity, and sensitivity to ensure the reliability of the quantitative data. frontiersin.org

Table of Analytical Parameters for Fatty Acid Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org |

| Sample Volatility | High volatility required; derivatization is essential. academicjournals.org | Not required; suitable for non-volatile and thermally labile compounds. aocs.org |

| Derivatization | Typically esterification to FAMEs or PFB esters. nih.gov | Optional, but used to enhance detection (e.g., fluorescent tags). researchgate.net |

| Isomer Separation | Can separate some isomers, but challenging for geometric (cis/trans) isomers. | Excellent for separating geometric and positional isomers. hplc.eu |

| Primary Application for 10TR-C15:1 | Quantitative profiling of total fatty acid composition. | Isomeric purity analysis and separation from cis isomers. hplc.eubjbms.org |

| Detection | Mass Spectrometry (MS), Flame Ionization Detection (FID). nih.gov | UV, Fluorescence, Mass Spectrometry (MS). aocs.org |

Molecular Mechanisms and Biological Activities of 10tr Pentadecenoic Acid

Modulation of Melanogenesis Pathways by 10TR-Pentadecenoic Acid

Recent studies have highlighted the anti-melanogenic properties of 10-trans-pentadecenoic acid. mdpi.comresearchgate.net Melanogenesis is the complex process responsible for producing melanin (B1238610), the pigment that determines skin and hair color. nih.gov The regulatory effects of this fatty acid are primarily centered on the key enzymatic and transcriptional regulators of melanin synthesis.

The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and the expression of essential melanogenic enzymes like tyrosinase. researchgate.netmdpi.com Research demonstrates that 10-trans-pentadecenoic acid exerts its anti-melanogenic effects by modulating the MITF/tyrosinase axis. mdpi.comnih.gov Mechanistic studies in α-MSH-stimulated B16F10 melanoma cells revealed that 10-trans-pentadecenoic acid inhibits the nuclear translocation of MITF. mdpi.comresearchgate.net This inhibition is consistent with observed decreases in the phosphorylated form of the MITF protein. mdpi.com

By suppressing MITF's activity, 10-trans-pentadecenoic acid consequently downregulates the expression of key enzymes involved in melanin synthesis. The compound has been shown to decrease the mRNA levels of tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). mdpi.comresearchgate.net At the protein level, it reduces the expression of tyrosinase and TRP-1. mdpi.comnih.gov

The modulation of the MITF/tyrosinase pathway by 10-trans-pentadecenoic acid translates to a tangible reduction in melanin synthesis. mdpi.com In vitro experiments using B16F10 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH) have shown that 10-trans-pentadecenoic acid significantly reduces melanin production and intracellular tyrosinase activity. researchgate.netnih.gov These effects were observed without significant cytotoxicity at concentrations up to 15 μM. mdpi.comnih.gov

Table 1: Effect of 10-trans-Pentadecenoic Acid on Melanogenesis

| Parameter | Cell Line | Observation | Source(s) |

| MITF Nuclear Translocation | B16F10 | Inhibited | mdpi.comresearchgate.net |

| Tyrosinase mRNA Levels | B16F10 | Decreased | mdpi.comresearchgate.net |

| TRP-1 mRNA Levels | B16F10 | Decreased | mdpi.comresearchgate.net |

| TRP-2 mRNA Levels | B16F10 | Decreased | mdpi.comresearchgate.net |

| Tyrosinase Protein Levels | B16F10 | Reduced | mdpi.comnih.gov |

| TRP-1 Protein Levels | B16F10 | Reduced | mdpi.comnih.gov |

| Cellular Melanin Content | B16F10 | Significantly Reduced | mdpi.comresearchgate.net |

| Intracellular Tyrosinase Activity | B16F10 | Significantly Reduced | researchgate.netnih.gov |

Regulation of MITF/Tyrosinase Axis

Immunomodulatory Effects and Enzyme Inhibition

Beyond its role in melanogenesis, 10-trans-pentadecenoic acid exhibits immunomodulatory activity through the inhibition of specific enzymes involved in the immune response.

Indoleamine 2,3-dioxygenase-1 (IDO-1) is a crucial enzyme that catabolizes the essential amino acid L-tryptophan, a process that can lead to immunosuppression. nih.gov 10-trans-pentadecenoic acid has been identified as an inhibitor of IDO-1 activity. caymanchem.com In human monocytic THP-1 cells, treatment with 20 µM of 10-trans-pentadecenoic acid resulted in a 14% inhibition of interferon-gamma (IFN-γ)-induced IDO activity. caymanchem.combroadpharm.combertin-bioreagent.com This inhibitory effect is also observed with its cis isomer, 10(Z)-pentadecenoic acid, which causes a 16% inhibition under similar conditions. caymanchem.com

The enzymatic activity of IDO-1 leads to the production of kynurenine (B1673888) and other downstream metabolites that can suppress T-cell function. nih.gov By inhibiting IDO-1, 10-trans-pentadecenoic acid effectively reduces the production of these metabolites. Specifically, it has been shown to inhibit the IFN-γ-induced production of kynurenine in THP-1 cells. caymanchem.combroadpharm.com This reduction in kynurenine is a direct consequence of the enzymatic inhibition of IDO-1. caymanchem.combroadpharm.combertin-bioreagent.com

Table 2: Enzyme Inhibition by 10-trans-Pentadecenoic Acid

| Enzyme | Cell Line | Effect | Concentration | Source(s) |

| Indoleamine 2,3-Dioxygenase (IDO-1) | THP-1 | 14% Inhibition of IFN-γ-induced activity | 20 µM | caymanchem.combroadpharm.combertin-bioreagent.com |

| Kynurenine Production | THP-1 | Inhibits IFN-γ-induced production | 20 µM | caymanchem.combroadpharm.com |

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) Activity

Involvement in Alternative Fatty Acid Beta-Oxidation Pathways

10-trans-pentadecenoic acid has been utilized as a substrate in studies investigating the alternative pathways of fatty acid beta-oxidation. mdpi.combroadpharm.comcaymanchem.com The degradation of fatty acids with a trans-double bond at an even-numbered carbon, such as 10-trans-pentadecenoic acid, can proceed through the core β-oxidation cycle because it generates trans-2-enoyl-CoA intermediates. nih.gov However, analysis of its metabolism in recombinant Saccharomyces cerevisiae has revealed the specific involvement of a reductase-dependent pathway. caymanchem.com Studies in transgenic plants also support that its degradation can involve the reductase-isomerase pathway. nih.gov

Receptor Interactions and Signal Transduction Cascades

The molecular interactions and downstream signaling pathways of 10-trans-pentadecenoic acid are an emerging area of scientific investigation. While the full spectrum of its receptor targets is not yet completely understood, recent research has begun to elucidate its mechanisms of action, particularly in the context of melanogenesis and inflammatory pathways. Unlike its saturated counterpart, pentadecanoic acid, for which interactions with receptors like Peroxisome Proliferator-Activated Receptors (PPARs) are more established, the specific receptor binding profile of 10-trans-pentadecenoic acid appears to be distinct. nih.govnih.gov

Current research indicates that 10-trans-pentadecenoic acid exerts significant biological effects through the modulation of key intracellular signaling molecules and transcription factors rather than through direct, high-affinity binding to well-known fatty acid receptors like GPR40. nih.govnih.govnih.gov

Detailed Research Findings:

A primary mechanism of action identified for 10-trans-pentadecenoic acid is its ability to inhibit melanogenesis. nih.govresearchgate.net In studies using B16F10 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH), 10-trans-pentadecenoic acid was found to significantly decrease melanin production and intracellular tyrosinase activity. nih.govresearchgate.net This anti-melanogenic effect is attributed to its influence on the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigment production. nih.gov

Mechanistic studies have revealed that 10-trans-pentadecenoic acid treatment leads to:

Inhibition of MITF Nuclear Translocation: The compound prevents the movement of MITF from the cytoplasm into the nucleus, which is a critical step for it to exert its transcriptional activity. nih.govresearchgate.net

Reduction in MITF Phosphorylation: A decrease in the phosphorylated form of MITF (p-MITF) was observed, which is consistent with the inhibition of its nuclear translocation. nih.govresearchgate.net

Downregulation of Melanogenic Enzymes: The compound was shown to decrease the messenger RNA (mRNA) levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.gov This was accompanied by a reduction in the protein levels of tyrosinase and TRP-1. nih.gov

These findings collectively suggest that 10-trans-pentadecenoic acid modulates the MITF/tyrosinase signaling axis to exert its anti-melanogenic effects. nih.gov While the direct upstream receptor is yet to be identified, it is hypothesized that the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, a known regulator of MITF, may be involved, though this requires further investigation. nih.gov

Another observed biological activity is the inhibition of interferon-gamma (IFN-γ)-induced production of kynurenine in the human monocytic cell line THP-1. caymanchem.combroadpharm.com This suggests a potential role in modulating inflammatory or immune responses, as the kynurenine pathway is a significant metabolic route for tryptophan that influences immunity.

While many long-chain fatty acids are known to be ligands for G-protein coupled receptors such as GPR40 and GPR120, or nuclear receptors like PPARs, direct evidence of 10-trans-pentadecenoic acid binding to and activating these receptors is currently lacking in the scientific literature. nih.govresearchgate.netmdpi.com For instance, trans-palmitoleic acid (a 16-carbon trans-monounsaturated fatty acid) has been shown to activate GPR40. rsc.org However, such findings cannot be directly extrapolated to 10-trans-pentadecenoic acid without specific experimental validation.

The table below summarizes the current understanding of the signaling pathways affected by 10-trans-pentadecenoic acid.

| Affected Pathway | Key Mediators | Observed Effect | Cellular Context | Reference |

| Melanogenesis Signaling | MITF, Tyrosinase, TRP-1, TRP-2 | Inhibition of MITF nuclear translocation and phosphorylation; downregulation of enzyme expression. | B16F10 melanoma cells | nih.govresearchgate.net |

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO) - inferred | Inhibition of IFN-γ-induced kynurenine production. | THP-1 monocytic cells | caymanchem.combroadpharm.com |

Future Research Trajectories and Academic Perspectives on 10tr Pentadecenoic Acid

Elucidation of Comprehensive Biosynthetic and Catabolic Pathways

A fundamental area of future research lies in mapping the complete biosynthetic and metabolic breakdown pathways of 10-trans-pentadecenoic acid.

Biosynthesis: The synthesis of odd-chain fatty acids (OCFAs) like pentadecanoic acid typically begins with propionyl-CoA as a primer, in contrast to the acetyl-CoA starter unit used for even-chain fatty acids. nih.gov The subsequent elongation steps are carried out by the fatty acid synthase (FAS) complex. frontiersin.org However, the specific enzymes and pathways leading to the introduction of a trans double bond at the 10th carbon position are not fully understood. Future research will likely focus on identifying the specific desaturases or isomerases responsible for this configuration. It is hypothesized that pathways similar to those in some bacteria, which can produce trans fatty acids, might be involved. ahajournals.org For instance, some Lactobacillus species can convert linoleic acid into trans-10 monoenes through a series of enzymatic reactions involving hydratases and isomerases. ahajournals.org

Catabolism: The breakdown of 10-trans-pentadecenoic acid is presumed to occur via β-oxidation in the mitochondria, similar to other fatty acids. jackwestin.comwikipedia.org However, the presence of both an odd-numbered carbon chain and a trans double bond requires auxiliary enzymes. jackwestin.comaocs.org Standard β-oxidation of an odd-chain fatty acid yields acetyl-CoA molecules and a final three-carbon propionyl-CoA molecule, which can then enter the citric acid cycle via succinyl-CoA. aocs.org The trans double bond at an even position (C10, when counting from the methyl end) poses a challenge for standard β-oxidation enzymes. reactome.org Studies on the degradation of other trans-unsaturated fatty acids in organisms like Saccharomyces cerevisiae and transgenic plants have shown the involvement of a reductase-dependent pathway to handle these configurations. nih.gov Research using plants fed with trans-10-pentadecenoic acid has helped to probe these alternative β-oxidation pathways, confirming that its degradation involves specialized enzymatic steps. nih.gov

A key academic priority is to isolate and characterize the specific enzymes—isomerases, reductases, and epimerases—that facilitate the complete catabolism of this fatty acid in various organisms.

Advanced Investigations into Structure-Activity Relationships and Molecular Docking Studies

The unique chemical structure of 10-trans-pentadecenoic acid is central to its biological functions. Understanding the relationship between its structure and activity is crucial for predicting its effects and designing new applications.

Structure-Activity Relationship (SAR): Recent research has begun to unravel the SAR of 10-trans-pentadecenoic acid, particularly in the context of melanogenesis. researchgate.net A 2024 study demonstrated that this fatty acid inhibits melanin (B1238610) production. researchgate.net Its activity was predicted using in silico tools like SwissSimilarity, which compared it to structurally similar lipids known for their anti-melanogenic effects, such as α-linolenic acid and palmitoleic acid. researchgate.net Future studies are needed to compare its effects directly with its cis-isomer, cis-10-pentadecenoic acid, to clarify the specific impact of the trans double bond configuration on biological activity. researchgate.net

Molecular Docking: While explicit molecular docking studies for 10-trans-pentadecenoic acid are still emerging, this computational technique holds immense promise. umt.edu.my Molecular docking can predict how a ligand like 10-trans-pentadecenoic acid binds to a target protein, such as an enzyme, providing insights into its mechanism of action. umt.edu.mymdpi.com For example, its identified anti-melanogenic effects are mediated by suppressing the MITF/tyrosinase axis. researchgate.net Future molecular docking studies will be essential to visualize the interaction between 10-trans-pentadecenoic acid and the active site of tyrosinase, the key enzyme in melanin synthesis. bioinformation.netnih.gov These simulations can calculate binding affinity and identify the key amino acid residues involved, helping to explain its inhibitory action at a molecular level.

| Structural Feature | Description | Associated Biological Activity/Research Area | Reference |

|---|---|---|---|

| 15-Carbon Chain (Odd-Chain) | Fatty acid with an odd number of carbon atoms. | Biosynthesis primed by propionyl-CoA; catabolism yields propionyl-CoA. Used as a biomarker for certain dietary intakes. | nih.govaocs.orgplos.org |

| Trans Double Bond at C10 | A double bond with hydrogens on opposite sides of the carbon chain, located between the 10th and 11th carbons. | Requires auxiliary enzymes (isomerase, reductase) for β-oxidation. Key determinant in structure-activity relationship studies, such as melanogenesis inhibition. | nih.govresearchgate.net |

| Monounsaturated | Contains one double bond in the fatty acid chain. | Inhibits IFN-gamma-induced production of kynurenine (B1673888). Investigated for anti-melanogenic properties. | researchgate.netmedchemexpress.combroadpharm.com |

Application in High-Throughput Lipidomics and Metabolomics Studies

The fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in a biological system, provide a powerful platform for studying 10-trans-pentadecenoic acid. nih.gov

This fatty acid has been identified and quantified in various complex biological samples as part of large-scale profiling studies. For instance, it has been measured in serum to investigate its association with conditions like early-onset coronary artery disease and in metabolomic analyses of food products. nih.gov Its presence, along with other odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), is often used as a potential biomarker for the consumption of certain foods, such as dairy and ruminant fats. ahajournals.orgplos.org

Future research will leverage advanced mass spectrometry-based lipidomics platforms to:

Quantify trace levels of 10-trans-pentadecenoic acid and its metabolites in various tissues and biofluids.

Identify novel metabolic products derived from its breakdown or modification.

Correlate its abundance with specific physiological states, diseases, or dietary patterns, thereby validating its role as a biomarker. ahajournals.orgplos.org

| Study Focus | Sample Type | Analytical Method | Key Finding Related to 10-Trans-Pentadecenoic Acid | Reference |

|---|---|---|---|---|

| Early-Onset Coronary Artery Disease | Human Serum | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantified as part of a 49-fatty acid panel; no significant difference was found between patient and control groups in this study. | nih.gov |

| Autoimmune Diseases | Human Serum | Gas Chromatography-Mass Spectrometry (GC-MS) | The cis-isomer (cis-10-Pentadecenoic acid) was identified as an important biomarker in predictive models for autoimmune diseases. | nih.gov |

Exploration of Novel Biological Functions and Biotechnological Applications

While research is still in the early stages, several novel biological functions of 10-trans-pentadecenoic acid are being uncovered, pointing toward exciting biotechnological applications.

Novel Biological Functions:

Anti-Melanogenic Agent: As previously mentioned, a significant recent finding is its ability to reduce melanin production by inhibiting intracellular tyrosinase activity and suppressing the nuclear translocation of the microphthalmia-associated transcription factor (MITF). researchgate.net This suggests its potential as a skin-lightening agent in dermatological or cosmetic formulations.

Immunomodulation: An earlier study showed that 10-trans-pentadecenoic acid can inhibit the production of kynurenine induced by interferon-gamma (IFN-γ) in THP-1 human monocytic cells. medchemexpress.combroadpharm.com Since the kynurenine pathway is involved in immune regulation, this finding points to a potential immunomodulatory role for the fatty acid.

Biotechnological Applications: Future academic and industrial research will likely explore these functions further. The anti-melanogenic properties could be harnessed for developing treatments for hyperpigmentation disorders. Its potential immunomodulatory effects warrant further investigation in the context of inflammatory diseases.

Development of Sustainable Production Platforms for 10TR-Pentadecenoic Acid

The limited natural abundance of 10-trans-pentadecenoic acid necessitates the development of sustainable production methods for further research and potential commercialization. Microbial fermentation using oleaginous (oil-producing) yeasts is a highly promising approach. chalmers.se

Metabolic Engineering of Yeasts: Organisms like Yarrowia lipolytica and Rhodotorula mucilaginosa are natural lipid producers and have been metabolically engineered to produce high quantities of odd-chain fatty acids. frontiersin.orgmdpi.comnih.gov The key strategies include:

Precursor Supply: Engineering pathways to increase the intracellular pool of propionyl-CoA, the starter molecule for odd-chain fatty acids. nih.govfrontiersin.org This can be achieved by introducing pathways that convert common substrates like glucose into propionyl-CoA or by feeding cultures with precursors like propionate (B1217596) or volatile fatty acids. frontiersin.orgmdpi.com

Pathway Optimization: Overexpressing key enzymes in the fatty acid synthesis pathway, such as fatty acid synthases and desaturases, to channel metabolic flux towards the desired product. mdpi.com

Blocking Competing Pathways: Deleting or inhibiting pathways that degrade the precursor or the final product, thereby increasing the final yield. nih.gov

Use of Sustainable Substrates: A significant advantage of microbial production is the ability to use low-cost, renewable feedstocks derived from agro-industrial waste, such as crude glycerol (B35011) (a byproduct of biodiesel production) or sugar beet molasses. mdpi.commdpi.com Studies have demonstrated that engineered Y. lipolytica can efficiently convert these waste streams into oils rich in odd-chain fatty acids. mdpi.com Similarly, microalgae like Schizochytrium limacinum can utilize waste-derived volatile fatty acids to produce biomass containing a high percentage of odd-chain fatty acids. mdpi.com

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Train neural networks (TensorFlow, PyTorch) on curated datasets of fatty acid bioactivity. Feature selection should include molecular descriptors (logP, polar surface area) and interaction fingerprints. Validate models with leave-one-out cross-validation and external test sets. Prioritize synthetic targets (e.g., halogenated analogs) predicted to enhance target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.